

Comparative analysis of spectroscopic data for 4-Methoxythioanisole isomers

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Compound of Interest

Compound Name: 4-Methoxythioanisole

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A Comparative Spectroscopic Analysis of 4-Methoxythioanisole Isomers

A detailed guide for researchers and drug development professionals on the spectroscopic characteristics of ortho-, meta-, and para-Methoxythioanisole, providing key data for identification and differentiation.

This guide presents a comparative analysis of the spectroscopic data for the three isomers of **4-Methoxythioanisole**: 2-Methoxythioanisole (ortho), 3-Methoxythioanisole (meta), and **4-Methoxythioanisole** (para). The differentiation of these isomers is crucial in various fields, including synthetic chemistry and drug development, where precise structural confirmation is paramount. This document provides a comprehensive summary of their ^1H NMR, ^{13}C NMR, IR, and mass spectrometry data, supplemented with detailed experimental protocols and visual aids to facilitate understanding and application in a laboratory setting.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data obtained for the ortho-, meta-, and para-isomers of **4-Methoxythioanisole**. These values provide a basis for the identification and differentiation of the isomers.

^1H NMR Spectroscopy Data

Isomer	Position	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
2-Methoxythioanisole	Aromatic-H	7.20-7.25	m	-
	Aromatic-H	6.85-6.95	m	-
	OCH ₃	3.85	s	-
	SCH ₃	2.48	s	-
3-Methoxythioanisole	Aromatic-H	7.15-7.25	m	-
	Aromatic-H	6.75-6.85	m	-
	OCH ₃	3.80	s	-
	SCH ₃	2.49	s	-
4-Methoxythioanisole	Aromatic-H	7.25-7.29	m	-
	Aromatic-H	6.83-6.87	m	-
	OCH ₃	3.79	s	-
	SCH ₃	2.44	s	-

¹³C NMR Spectroscopy Data

Isomer	C1 (C-S)	C2	C3	C4	C5	C6	OCH ₃	SCH ₃
2-Methoxythioanisole	126.3	157.8	110.8	128.9	125.1	121.1	55.9	15.1
3-Methoxythioanisole	139.5	112.1	159.9	114.5	129.8	121.3	55.2	15.8
4-Methoxythioanisole	128.8	130.3	114.6	158.2	114.6	130.3	55.4	18.1

Infrared (IR) Spectroscopy Data

Isomer	C-H (Aromatic)	C-H (Aliphatic)	C=C (Aromatic)	C-O Stretch	C-S Stretch
2-Methoxythioanisole	~3060 cm ⁻¹	~2920, 2835 cm ⁻¹	~1580, 1480 cm ⁻¹	~1245 cm ⁻¹	~750 cm ⁻¹
3-Methoxythioanisole	~3070 cm ⁻¹	~2925, 2830 cm ⁻¹	~1585, 1475 cm ⁻¹	~1250 cm ⁻¹	~770 cm ⁻¹
4-Methoxythioanisole	3016, 2934, 2853 cm ⁻¹ ^[1] ^[2]	-	1604, 1583, 1504, 1246 cm ⁻¹ ^[2]	~1246 cm ⁻¹	~825 cm ⁻¹

Mass Spectrometry Data

Isomer	Molecular Ion (M ⁺) m/z	Base Peak m/z	Key Fragment Ions m/z
2-Methoxythioanisole	154	139	108, 95, 78
3-Methoxythioanisole	154	154	121, 108, 95, 77
4-Methoxythioanisole	154	139	108, 95, 78

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.

- **Sample Preparation:** Dissolve 5-10 mg of the methoxythioanisole isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a standard 5 mm NMR tube.
- **¹H NMR Acquisition:** Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
- **¹³C NMR Acquisition:** Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is necessary. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are generally required.
- **Data Processing:** Process the acquired Free Induction Decay (FID) by applying a Fourier transform. Phase and baseline corrections are then performed. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

Infrared (IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectra are recorded to identify the functional groups present in the molecule.

- **Sample Preparation:**
 - **Neat Liquid:** If the isomer is a liquid at room temperature, a thin film can be prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).
 - **Solid Film:** If the isomer is a solid, a thin film can be prepared by dissolving a small amount of the solid in a volatile solvent (e.g., dichloromethane), applying the solution to a salt plate, and allowing the solvent to evaporate.
 - **KBr Pellet:** Alternatively, for solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.
- **Data Acquisition:** Place the prepared sample in the spectrometer's sample holder. Record the spectrum over the range of 4000-400 cm^{-1} . A background spectrum of the empty sample holder (or the pure KBr pellet) should be recorded and subtracted from the sample spectrum.
- **Data Analysis:** Identify the characteristic absorption bands corresponding to different functional groups by comparing the peak positions (in cm^{-1}) to correlation charts.

Mass Spectrometry (MS)

Mass spectra are obtained to determine the molecular weight and fragmentation pattern of the isomers.

- **Sample Introduction:** The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
- **Ionization:** Electron Ionization (EI) is a common method for small organic molecules. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.
- **Mass Analysis:** The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

- Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.
- Data Analysis: The molecular ion peak (M^+) confirms the molecular weight of the compound. The fragmentation pattern provides structural information, as different isomers can exhibit distinct fragmentation pathways.

Visualization of Structures and Workflow

The following diagrams, generated using Graphviz, illustrate the molecular structures of the **4-Methoxythioanisole** isomers and the logical workflow of the comparative spectroscopic analysis.

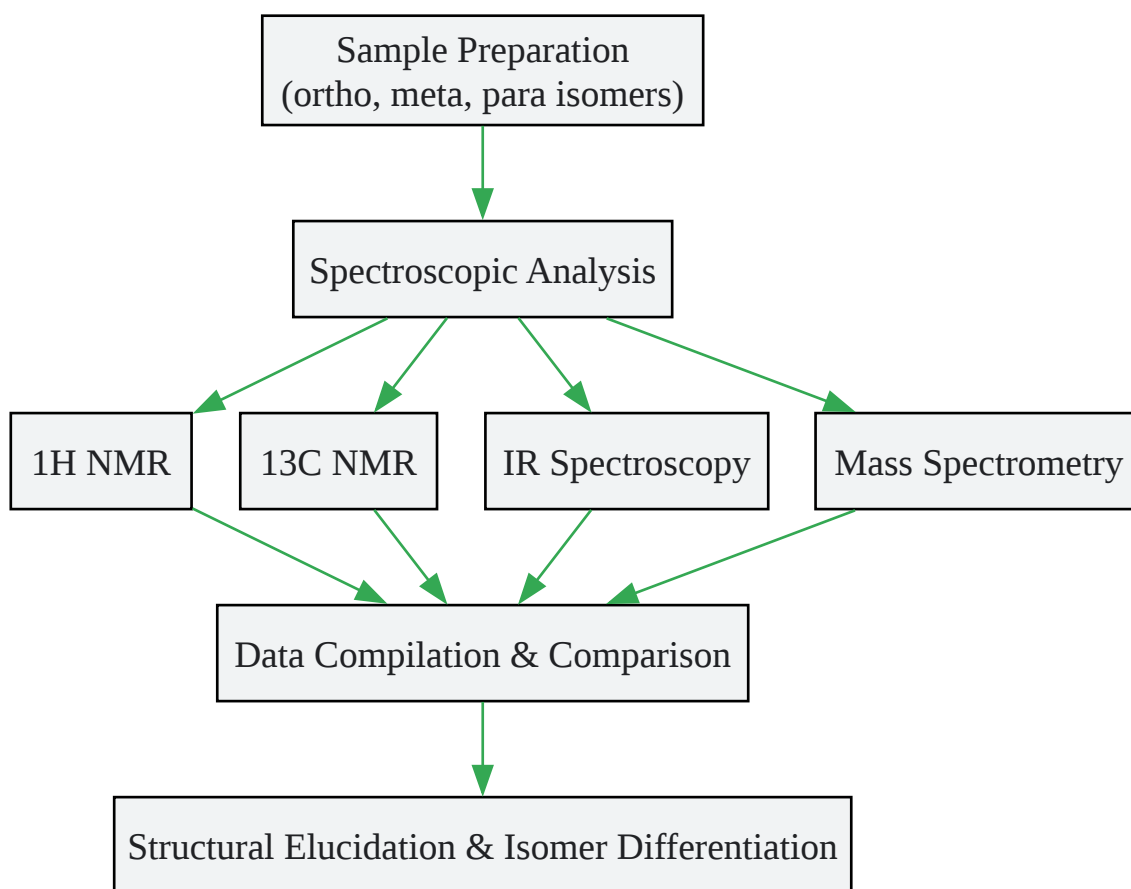
2-Methoxythioanisole (ortho)
c1=cc=c(c(=c1)sc)OC

3-Methoxythioanisole (meta)
c1=cc(cc(=c1)sc)OC

4-Methoxythioanisole (para)
c1=cc(cc=c1sc)OC

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Molecular structures of the three **4-Methoxythioanisole** isomers.



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Workflow for the comparative spectroscopic analysis of isomers.

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